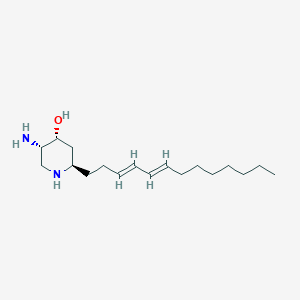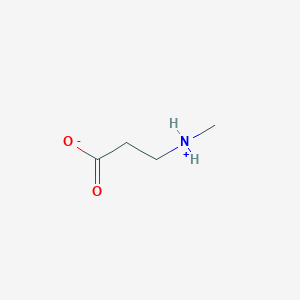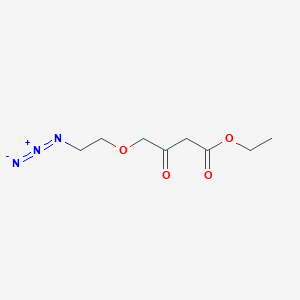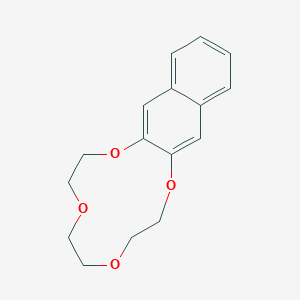
Tomentin
概要
説明
Tomentin is a compound isolated from Sphaeralcea angustifolia . It has been found to inhibit the formation of λ-carrageenan footpad edema by 58% and the phorbol ester-induced auricular edema formation by 57% .
Molecular Structure Analysis
The molecular structure of Tomentin is C11H10O5 . It’s a small molecule with a molecular weight of 222.19 g/mol . More detailed structural analysis would require advanced techniques like X-ray crystallography .科学的研究の応用
Antiviral Research
Results: Tomentin A demonstrated high binding energy, suggesting a potential to interfere with the virus’s replication mechanism .
Plant Tissue Culture
Results: The study found that Timentin treatment reduced biomass accumulation and increased oxidative stress, indicating a need for careful management of antibiotic use in plant cultures .
Pharmacokinetics
Results: The validation process is essential for ensuring the reliability of Tomentin’s use in pharmaceutical applications .
Nutraceutical Development
Results: Significant conformational changes in the nsp14 protein upon interaction with Tomentin A were observed, supporting its potential as a nutraceutical .
Microbiome Research
Results: The antibiotic treatment altered the microbial diversity, highlighting the complex relationship between antibiotics and the plant microbiome .
Drug Target Identification
Results: The studies suggest that Tomentin could be targeted for drug development, especially for antiviral therapies .
Safety and Hazards
Tomentin is intended for research and development use only and is not for medicinal or household use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, rinsing with pure water for at least 15 minutes in case of eye contact, and seeking immediate medical attention if swallowed .
将来の方向性
The future research directions for Tomentin could involve further exploration of its pharmacological properties, potential therapeutic applications, and its role in disease treatment and prevention . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.
作用機序
Target of Action
Tomentin, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever.
Mode of Action
Tomentin inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the formation of prostaglandin precursors . This inhibition results in a decrease in the levels of prostaglandin E in the plasma, which may be responsible for its anti-inflammatory action .
Biochemical Pathways
By inhibiting the COX enzymes, Tomentin disrupts the biochemical pathway that leads to the production of prostaglandins. This disruption can prevent the development of inflammation, as observed in studies on rats .
Pharmacokinetics
Tomentin is well absorbed and undergoes hepatic metabolism via oxidation and conjugation . It is excreted in the urine as inactive metabolites or conjugates within 24 hours . The onset of its analgesic action is between 1 to 2 hours, while its anti-inflammatory effects may take days to weeks to manifest . The time to peak serum concentration is 30 to 60 minutes, and it has a biphasic elimination half-life with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours .
Result of Action
The primary molecular effect of Tomentin is the inhibition of prostaglandin synthesis, leading to a reduction in inflammation, pain, and fever . On a cellular level, this can result in decreased inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .
特性
IUPAC Name |
5-hydroxy-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNDUHAXDHRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6,7-dimethoxychromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action of Tomentin is still under investigation, research suggests it possesses anti-inflammatory properties. [, ] In a study using a kaolin/carrageenan-induced arthritis model in mice, Tomentin demonstrated a dose-dependent anti-inflammatory effect. [] This effect is likely mediated by modulating the inflammatory response, as evidenced by the significant reduction of pro-inflammatory cytokines (interleukin-1β and tumor necrosis factor alpha) and increased levels of anti-inflammatory cytokines (interleukin-10 and interleukin-4) in the joints of treated mice. []
ANone: Tomentin, also known as 5-hydroxy-6,7-dimethoxycoumarin, is a natural coumarin derivative.
ANone: Limited information is available regarding the material compatibility and stability of Tomentin under various conditions. Further research is needed to evaluate its performance and applications in different material matrices and environmental settings.
A: Based on the available research, Tomentin is not reported to exhibit catalytic properties. Its primary area of study revolves around its potential anti-inflammatory and therapeutic applications. [, , ]
A: Yes, computational studies have been conducted to understand the potential of Tomentin as an antiviral agent. Molecular docking simulations have shown that Tomentin exhibits favorable binding interactions with the spike receptor-binding domain (RBD) of SARS-CoV-2, particularly the Omicron variant. [] Further, molecular dynamics simulations suggest that Tomentin forms stable complexes with the RBD. [] Other studies have explored its potential against the main protease of SARS-CoV-2. []
A: While specific Structure-Activity Relationship (SAR) studies focusing on Tomentin modifications are limited, the presence of hydroxyl and methoxy groups on the coumarin scaffold is likely crucial for its biological activity. [, ] Further research is needed to fully elucidate the impact of structural modifications on Tomentin's potency, selectivity, and pharmacological properties.
ANone: Research on the stability of Tomentin under various conditions and the development of specific formulations to enhance its stability, solubility, and bioavailability is currently limited. This area requires further investigation to enable the development of Tomentin-based pharmaceuticals.
ANone: Tomentin is a natural product still in the preclinical research phase. As such, specific SHE (Safety, Health, and Environment) regulations regarding its production, handling, and disposal are not yet established.
A: Research on the PK/PD of Tomentin is currently limited. One study examined the pharmacokinetics of a standardized fraction from Sphaeralcea angustifolia containing Tomentin, scopoletin, and sphaeralcic acid. The study found that all three compounds were detectable in plasma after oral administration in mice. [] Further studies are needed to understand the ADME profile and in vivo activity of Tomentin independently.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)
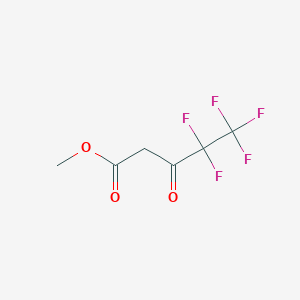


![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
